molecular formula C9H13N3 B1276361 4-Methyl-5,6,7,8-tetrahydroquinazolin-2-amine CAS No. 58544-43-7

4-Methyl-5,6,7,8-tetrahydroquinazolin-2-amine

Cat. No.: B1276361
CAS No.: 58544-43-7
M. Wt: 163.22 g/mol
InChI Key: SNRKDMNNDAVJSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-5,6,7,8-tetrahydroquinazolin-2-amine is a synthetic compound based on the tetrahydroquinazoline scaffold, a structure of significant interest in medicinal chemistry and drug discovery. Derivatives of this core structure have been investigated for their potential to interact with key biological enzymes. Molecular docking studies suggest that similar tetrahydroquinazoline compounds exhibit high binding affinity toward essential bacterial enzymes such as dihydrofolate reductase (DHFR), pantothenate kinase, and FAD-containing oxidoreductase DprE1, marking them as promising candidates for the development of novel antitubercular agents . Furthermore, this scaffold has also been predicted to show high inhibitory activity against enzymes like β-glucosidase, indicating potential research applications in metabolic disorders such as diabetes . The 2-amino group on the pyrimidine ring presents a key site for further functionalization, allowing researchers to explore structure-activity relationships and optimize the compound for specific biological targets . This product is intended for research purposes such as in vitro assay development and hit-to-lead optimization studies. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-methyl-5,6,7,8-tetrahydroquinazolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c1-6-7-4-2-3-5-8(7)12-9(10)11-6/h2-5H2,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNRKDMNNDAVJSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCCC2=NC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30406995
Record name 4-methyl-5,6,7,8-tetrahydroquinazolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58544-43-7
Record name 4-methyl-5,6,7,8-tetrahydroquinazolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Approaches

Several methods have been developed for the synthesis of 4-methyl-substituted tetrahydroquinazolin-2-amines, primarily involving cyclocondensation reactions and multicomponent reactions (MCRs). The key synthetic routes are summarized below.

Preparation via α-Aminoamidine and Diarylidene Cyclohexanone Reaction

A novel and efficient method involves the reaction of α-aminoamidines with diarylidene cyclohexanones under mild conditions, yielding 5,6,7,8-tetrahydroquinazoline derivatives with excellent yields (47–80%).

  • Reaction Conditions : Heating in pyridine at 100 °C for 24 hours.
  • Yield : 47–80% for various substituted derivatives.
  • Advantages : Mild conditions, easy workup, and presence of protecting groups at the C2 position that can be cleaved for further functionalization.
  • Reference Reaction Scheme : α-aminoamidine + diarylidene cyclohexanone → 5,6,7,8-tetrahydroquinazoline derivative.

This method has been shown to surpass previous synthetic procedures in efficiency and yield, providing a versatile platform for the synthesis of functionalized tetrahydroquinazoline derivatives.

Parameter Details
Starting Materials α-Aminoamidines, diarylidene cyclohexanones
Solvent Pyridine
Temperature 100 °C
Reaction Time 24 hours
Yield Range 47–80%
Key Features Mild conditions, protecting groups at C2, easy cleavage for further modification

One-Pot Multicomponent Reaction (MCR) Method

Another efficient strategy is the one-pot multicomponent reaction involving cyclocondensation of substituted hetaryl carboxaldehydes, cyclic ketones, and guanidine carbonate.

  • Reaction Type : One-pot multicomponent cyclocondensation.
  • Advantages : Single-step synthesis, reduced reaction time, fewer purification steps.
  • Application : Synthesis of substituted 5,6,7,8-tetrahydroquinazolin-2-amine derivatives including 4-methyl substituted compounds.
  • Typical Substrates : Hetaryl carboxaldehydes, cyclic ketones, guanidine carbonate.

This method enables rapid generation of molecular diversity and is particularly useful for synthesizing libraries of tetrahydroquinazoline derivatives for biological screening.

Parameter Details
Starting Materials Hetaryl carboxaldehydes, cyclic ketones, guanidine carbonate
Reaction Type One-pot multicomponent cyclocondensation
Reaction Time Short, typically a few hours
Advantages Single-step, time-efficient, minimal trials
Product Types Substituted tetrahydroquinazolin-2-amines

Stepwise Synthesis via Quinazoline-2,4-dione Intermediates

A more classical approach involves stepwise synthesis starting from quinazoline-2,4-dione intermediates, followed by chlorination and amination steps.

  • Step 1 : Synthesis of 5,6,7,8-tetrahydroquinazoline-2,4-dione.
  • Step 2 : Chlorination to form 2,4-dichloro-5,6,7,8-tetrahydroquinazoline.
  • Step 3 : Nucleophilic substitution with amines to introduce the amino group at the 2-position.

This method, although longer, allows for precise control over substitution patterns and is useful for synthesizing specific derivatives such as 4-methyl-substituted tetrahydroquinazolin-2-amines.

Step Reaction Description Yield (%)
1. Quinazoline-2,4-dione formation Cyclization of appropriate precursors ~56–77
2. Chlorination Conversion to 2,4-dichloro derivative ~56
3. Amination Substitution with amines (e.g., 3-fluoroaniline) ~28

Comparative Analysis of Preparation Methods

Method Reaction Type Yield Range Reaction Time Key Advantages Limitations
α-Aminoamidine + Diarylidene Cyclohexanone Condensation, heating in pyridine 47–80% 24 hours Mild conditions, high yields, easy cleavage of protecting groups Requires diarylidene cyclohexanones
One-Pot Multicomponent Reaction (MCR) Cyclocondensation, one-step Variable Few hours Time-efficient, single step, minimal purification May have limited substrate scope
Stepwise Synthesis via Quinazoline-2,4-dione Multistep classical synthesis 28–77% Several days Precise substitution control Longer process, moderate yields

Research Findings and Notes

  • The use of α-aminoamidines in the synthesis of tetrahydroquinazoline derivatives represents a significant advancement due to the mild reaction conditions and high yields, facilitating the introduction of protecting groups at the C2 position which can be cleaved for further functionalization.
  • One-pot MCR methods are advantageous for rapid synthesis and structural diversity, making them suitable for drug discovery and medicinal chemistry applications.
  • Stepwise synthesis remains relevant for derivatives requiring specific substitution patterns and has been employed in the preparation of biologically active tetrahydroquinazoline compounds with anticancer properties.
  • Cleavage of protecting groups (e.g., Boc groups) under acidic conditions (e.g., HCl in methanol at 40 °C for 24 h) is effective for obtaining free amino groups at C2, enabling further chemical transformations.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5,6,7,8-tetrahydroquinazolin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methyl-5,6,7,8-tetrahydroquinazolin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methyl-5,6,7,8-tetrahydroquinazolin-2-amine involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogues

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity : The 6-(trifluoromethyl) derivative () has enhanced lipophilicity (logP ~2.5 predicted), improving blood-brain barrier penetration compared to the parent compound .
  • Solubility : Hydrochloride salts (e.g., [2-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]amine dihydrochloride) exhibit higher aqueous solubility, critical for oral bioavailability .
  • Melting Points : Derivatives with bulkier substituents (e.g., naphthalen-2-ylmethyl in 3ap) show higher melting points (150–151°C) due to increased crystallinity .

Structural and Functional Insights

  • Position 4 Substitution : A methyl group at position 4 provides steric bulk without significantly altering electronic properties, whereas substituents like phenyl or thiophene introduce larger hydrophobic or π-electron-rich moieties .
  • Amine Functionalization : The primary amine at position 2 serves as a handle for derivatization, enabling the attachment of diverse pharmacophores (e.g., benzyl, aryliden) .

Biological Activity

4-Methyl-5,6,7,8-tetrahydroquinazolin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. It is part of the tetrahydroquinazoline family, which has been explored for various therapeutic applications, including anticancer, antitubercular, and antidiabetic properties. This article reviews the biological activity of this compound based on recent research findings.

This compound is characterized by its tetrahydroquinazoline structure, which enhances its lipophilicity and biological activity. The methyl substitution at the 4-position plays a crucial role in modulating its pharmacokinetic properties and receptor interactions .

Anticancer Activity

Recent studies have highlighted the anticancer potential of tetrahydroquinazoline derivatives. Specifically, this compound has been identified as a potent inhibitor of human topoisomerase II (topoII), an enzyme critical for DNA replication and repair.

Key Findings:

  • Inhibition Profile: The compound preferentially inhibits the α isoform of human topoII over the β isoform .
  • Antiproliferative Effects: It exhibits broad antiproliferative activity against various cultured human cancer cells. For instance:
    Cell LineIC50 (μM)
    A549 (Lung adenocarcinoma)9.9 ± 0.1
    DU145 (Prostate cancer)1.4 ± 0.4
    MCF7 (Breast adenocarcinoma)10.7 ± 0.1
    HeLa (Cervical carcinoma)10.8 ± 0.1
    A375 (Melanoma)12.3 ± 1.8

These values indicate the compound's potential as a lead candidate for further development in cancer therapy .

Antitubercular Activity

The compound has also shown promise against Mycobacterium tuberculosis. Molecular docking studies suggest that it binds effectively to key enzymes such as dihydrofolate reductase (DHFR), pantothenate kinase (MtPanK), and DprE1, which are essential for bacterial survival.

Inhibition Data:
The synthesized derivatives demonstrated high binding affinity towards these enzymes, indicating their potential as new antitubercular agents against multidrug-resistant strains .

Antidiabetic Activity

Tetrahydroquinazolines have been reported to exhibit inhibitory activity against α- and β-glucosidases, enzymes involved in carbohydrate metabolism. This property suggests their potential application in managing diabetes by controlling blood sugar levels.

Molecular Docking Results:
The binding affinities of several derivatives were evaluated against β-glucosidase, showing promising results for further therapeutic exploration in diabetes management .

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of tetrahydroquinazoline derivatives has been assessed in vivo. For instance:

  • Half-life: The lead compound displayed a half-life greater than 120 minutes in mouse plasma.
  • Off-target Activity: Safety profiling against a panel of proteins showed minimal off-target effects, with only mild inhibition observed against cyclooxygenase-1 (COX-1) .

Q & A

Q. What are the most reliable synthetic routes for 4-Methyl-5,6,7,8-tetrahydroquinazolin-2-amine?

The compound is commonly synthesized via cyclocondensation reactions using substituted aldehydes, cyclic ketones, and guanidine carbonate. A one-pot multicomponent reaction (MCR) method is particularly efficient, enabling the formation of the quinazoline core with high regioselectivity. For example, cyclocondensation in DMF or ethanol under reflux conditions yields derivatives with thiophene substituents, confirmed by spectral data . Alternative routes involve stepwise alkylation or nucleophilic substitution, as seen in derivatives with piperazine moieties .

Q. What characterization techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR are essential for verifying substituent positions and hydrogenation states of the tetrahydroquinazoline ring .
  • High-Performance Liquid Chromatography (HPLC): Used to assess purity (>95% in most studies) and monitor reaction progress .
  • Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns .
  • Elemental Analysis: Validates empirical formulas .

Q. What biological targets are associated with 4-methyltetrahydroquinazolin-2-amine derivatives?

These compounds interact with kinases , G-protein-coupled receptors (GPCRs) , and ion channels , particularly in cancer and inflammation research. For instance, sulfur-containing analogs inhibit enzymes like cyclooxygenase-2 (COX-2) and exhibit antiproliferative activity in tumor cell lines . Structural analogs also target bacterial DNA gyrase, showing broad-spectrum antimicrobial potential .

Q. How is the compound typically purified after synthesis?

  • Column Chromatography: Silica gel with gradient elution (e.g., ethyl acetate/hexanes) resolves impurities .
  • Recrystallization: Ethanol or chloroform is used to obtain high-purity crystals .

Advanced Research Questions

Q. How can reaction yields be optimized for 4-methyltetrahydroquinazoline derivatives?

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates and yields in nucleophilic substitutions .
  • Catalysts: Palladium-based catalysts (e.g., Pd(PPh3_3)4_4) improve Suzuki cross-coupling efficiency for aryl-substituted derivatives .
  • Temperature Control: Microwave-assisted synthesis (150°C) reduces reaction time from hours to minutes .

Q. How should researchers address contradictions in reported bioactivity data across studies?

  • Structural Variability: Compare substituent effects (e.g., methyl vs. aryl groups) on binding affinity. For example, 4-aryl derivatives show enhanced antibacterial activity over alkyl-substituted analogs .
  • Assay Conditions: Standardize cell lines (e.g., HeLa vs. MCF-7) and incubation times to minimize variability .
  • Purity Verification: Re-evaluate conflicting results using HPLC to rule out impurity interference .

Q. What strategies are effective in structure-activity relationship (SAR) studies?

  • Substituent Screening: Introduce electron-withdrawing groups (e.g., halogens) at the 4-position to enhance enzyme inhibition .
  • Ring Modifications: Replace the tetrahydroquinazoline core with tetrahydrobenzothiazole to alter lipophilicity and bioavailability .
  • 3D Conformational Analysis: Use X-ray crystallography or molecular docking to correlate steric effects with activity .

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Molecular Docking: Tools like AutoDock Vina simulate binding modes to kinases or GPCRs. For example, docking studies reveal hydrogen bonding between the amine group and ATP-binding pockets .
  • QSAR Models: Correlate electronic parameters (e.g., logP, polar surface area) with antimicrobial IC50_{50} values .

Q. What methodologies assess the compound’s stability under physiological conditions?

  • Thermogravimetric Analysis (TGA): Determines thermal degradation profiles .
  • pH-Dependent Stability Studies: Incubate the compound in buffers (pH 1–10) and monitor decomposition via HPLC .
  • Forced Degradation: Expose to UV light or oxidizing agents to identify degradation products .

Q. How can synergistic effects with other therapeutics be evaluated?

  • Combination Index (CI) Assays: Use the Chou-Talalay method to quantify synergy in cancer cell lines .
  • Dose-Response Matrices: Test fixed-ratio combinations (e.g., 1:1 to 1:10) to identify optimal dosing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.